molecular formula C13H19N5O B259383 N-(4-ethoxybenzyl)-1-propyl-1H-tetrazol-5-amine

N-(4-ethoxybenzyl)-1-propyl-1H-tetrazol-5-amine

Cat. No. B259383
M. Wt: 261.32 g/mol
InChI Key: QRYVWRAANAIWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxybenzyl)-1-propyl-1H-tetrazol-5-amine, also known as ABT-702, is a tetrazole-based compound that has been extensively studied for its potential therapeutic applications. ABT-702 has been found to possess a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

N-(4-ethoxybenzyl)-1-propyl-1H-tetrazol-5-amine is a selective inhibitor of the enzyme adenosine kinase, which is responsible for the metabolism of adenosine. By inhibiting adenosine kinase, N-(4-ethoxybenzyl)-1-propyl-1H-tetrazol-5-amine increases the levels of extracellular adenosine, which has been shown to have neuroprotective, anti-inflammatory, and analgesic effects.
Biochemical and Physiological Effects
N-(4-ethoxybenzyl)-1-propyl-1H-tetrazol-5-amine has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of extracellular adenosine in the brain, which has been linked to neuroprotection and anti-inflammatory effects. N-(4-ethoxybenzyl)-1-propyl-1H-tetrazol-5-amine has also been found to reduce the production of pro-inflammatory cytokines and chemokines, which play a role in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-ethoxybenzyl)-1-propyl-1H-tetrazol-5-amine is its unique mechanism of action. It has been found to be a selective inhibitor of adenosine kinase, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of N-(4-ethoxybenzyl)-1-propyl-1H-tetrazol-5-amine is its relatively short half-life, which may limit its therapeutic potential.

Future Directions

There are several future directions for the study of N-(4-ethoxybenzyl)-1-propyl-1H-tetrazol-5-amine. One area of research is the development of more potent and selective inhibitors of adenosine kinase. Another area of research is the investigation of the potential therapeutic applications of N-(4-ethoxybenzyl)-1-propyl-1H-tetrazol-5-amine in various diseases, including multiple sclerosis, Parkinson's disease, and Alzheimer's disease. Additionally, the development of new formulations and delivery methods for N-(4-ethoxybenzyl)-1-propyl-1H-tetrazol-5-amine may help to overcome its limitations and improve its therapeutic potential.
Conclusion
In conclusion, N-(4-ethoxybenzyl)-1-propyl-1H-tetrazol-5-amine is a tetrazole-based compound that has been extensively studied for its potential therapeutic applications. It possesses a unique mechanism of action that makes it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential of N-(4-ethoxybenzyl)-1-propyl-1H-tetrazol-5-amine and to develop more potent and selective inhibitors of adenosine kinase.

Synthesis Methods

The synthesis of N-(4-ethoxybenzyl)-1-propyl-1H-tetrazol-5-amine involves the reaction of 4-ethoxybenzyl bromide with propylamine, followed by the reaction of the resulting intermediate with sodium azide to form the tetrazole ring. The final product is obtained by reduction of the nitro group using palladium on carbon.

Scientific Research Applications

N-(4-ethoxybenzyl)-1-propyl-1H-tetrazol-5-amine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. N-(4-ethoxybenzyl)-1-propyl-1H-tetrazol-5-amine has also been investigated as a potential treatment for various diseases, including multiple sclerosis, Parkinson's disease, and Alzheimer's disease.

properties

Product Name

N-(4-ethoxybenzyl)-1-propyl-1H-tetrazol-5-amine

Molecular Formula

C13H19N5O

Molecular Weight

261.32 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-propyltetrazol-5-amine

InChI

InChI=1S/C13H19N5O/c1-3-9-18-13(15-16-17-18)14-10-11-5-7-12(8-6-11)19-4-2/h5-8H,3-4,9-10H2,1-2H3,(H,14,15,17)

InChI Key

QRYVWRAANAIWBH-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=CC=C(C=C2)OCC

Canonical SMILES

CCCN1C(=NN=N1)NCC2=CC=C(C=C2)OCC

Origin of Product

United States

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